molecular formula C27H28N2O2 B10869218 5-(4-ethoxyphenyl)-3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-phenyl-4,5-dihydro-1H-pyrazole

5-(4-ethoxyphenyl)-3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B10869218
M. Wt: 412.5 g/mol
InChI Key: HGCXHTUNCYIQAW-XNTDXEJSSA-N
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Description

3-(4-Ethoxystyryl)-5-(4-ethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of ethoxystyryl and ethoxyphenyl groups attached to the pyrazole ring, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxystyryl)-5-(4-ethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method is the condensation of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxystyryl)-5-(4-ethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the ethoxystyryl and ethoxyphenyl groups to their respective ethyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Ethyl-substituted pyrazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.

Scientific Research Applications

3-(4-Ethoxystyryl)-5-(4-ethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxystyryl)-5-(4-ethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxystyryl and ethoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxystyryl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-Methylstyryl)-5-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-Chlorostyryl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Uniqueness

3-(4-Ethoxystyryl)-5-(4-ethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[(E)-2-(4-ethoxyphenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C27H28N2O2/c1-3-30-25-16-11-21(12-17-25)10-15-23-20-27(22-13-18-26(19-14-22)31-4-2)29(28-23)24-8-6-5-7-9-24/h5-19,27H,3-4,20H2,1-2H3/b15-10+

InChI Key

HGCXHTUNCYIQAW-XNTDXEJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)OCC)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)OCC)C4=CC=CC=C4

Origin of Product

United States

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